Tetrahydrofurfuryl salicylate

Description

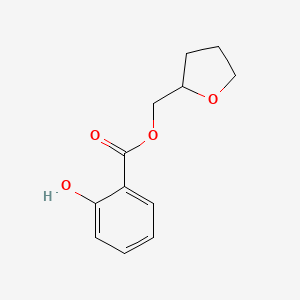

Structure

3D Structure

Properties

IUPAC Name |

oxolan-2-ylmethyl 2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c13-11-6-2-1-5-10(11)12(14)16-8-9-4-3-7-15-9/h1-2,5-6,9,13H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNDLMXQTZJPTOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)COC(=O)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501043224 | |

| Record name | Tetrahydrofurfuryl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501043224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2217-35-8 | |

| Record name | (Tetrahydro-2-furanyl)methyl 2-hydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2217-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydrofurfuryl salicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002217358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2217-35-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68484 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetrahydrofurfuryl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501043224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydrofurfuryl salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.011 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAHYDROFURFURYL SALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KUH7HZ54V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tetrahydrofurfuryl Salicylate: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and relevant experimental methodologies for Tetrahydrofurfuryl Salicylate (B1505791). The information is intended to support research, development, and quality control activities involving this compound.

Core Chemical and Physical Properties

Tetrahydrofurfuryl salicylate, also known as Thurfyl Salicylate, is the ester of salicylic (B10762653) acid and tetrahydrofurfuryl alcohol.[1][2] It is primarily used in topical preparations as a rubefacient to treat musculoskeletal and soft-tissue pain.[2] The compound's physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₄O₄ | [1][2][3] |

| Molecular Weight | 222.24 g/mol | [1][3][4][5] |

| Exact Mass | 222.0892 g/mol | [1][2] |

| CAS Number | 2217-35-8 | [1][2][3] |

| IUPAC Name | oxolan-2-ylmethyl 2-hydroxybenzoate | [1][5] |

| Synonyms | Thurfyl salicylate, (tetrahydrofuran-2-yl)methyl 2-hydroxybenzoate | [1][2][5] |

| Appearance | Solid powder | [2] |

| Boiling Point | 334.00 to 335.00 °C (at 760.00 mm Hg, estimated) | [4] |

| Flash Point | 260.00 °F (126.40 °C, estimated) | [4] |

| logP (o/w) | 2.600 (estimated) | [4] |

| Water Solubility | 272.7 mg/L at 25 °C (estimated) | [4] |

| Elemental Analysis | C: 64.85%, H: 6.35%, O: 28.80% | [2] |

Chemical Structure and Identification

The structure of this compound consists of a salicylic acid moiety ester-linked to a tetrahydrofurfuryl group.

Caption: Chemical structure of this compound.

Key Identifiers:

-

InChI: InChI=1S/C12H14O4/c13-11-6-2-1-5-10(11)12(14)16-8-9-4-3-7-15-9/h1-2,5-6,9,13H,3-4,7-8H2[2][5]

Experimental Protocols

Synthesis via Fischer Esterification (General Protocol)

While a specific, detailed protocol for this compound was not found in the provided search results, its synthesis can be achieved via Fischer-Speier esterification. This general methodology is adapted from protocols for similar esters, such as methyl salicylate.[7][8] The reaction involves treating salicylic acid with tetrahydrofurfuryl alcohol in the presence of a strong acid catalyst.

Materials:

-

Salicylic Acid

-

Tetrahydrofurfuryl alcohol (in excess)

-

Concentrated Sulfuric Acid (catalyst)

-

Sodium Bicarbonate or Sodium Carbonate solution (for neutralization)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)

-

Organic solvent (e.g., dichloromethane (B109758) or diethyl ether for extraction)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve salicylic acid in an excess of tetrahydrofurfuryl alcohol.

-

Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 5-6 hours) to drive the equilibrium towards the ester product.[8] The temperature is typically maintained around 90-100 °C.[8]

-

Work-up & Neutralization: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. If an extraction solvent is used, add it now. Wash the organic layer sequentially with water and then with a sodium bicarbonate or sodium carbonate solution to neutralize the acidic catalyst.[8] Continue washing until the aqueous layer is neutral or slightly basic.

-

Final Wash & Drying: Perform a final wash with brine (saturated NaCl solution) to remove excess water. Dry the organic layer over an anhydrous drying agent like sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent and excess alcohol under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation to yield pure this compound.

Analytical Quantification by Gas Chromatography (GC-FID)

This method is adapted from a validated protocol for the determination of methyl salicylate in cosmetic products and is applicable for the quantification of this compound.

Instrumentation:

-

Gas Chromatograph (GC): Equipped with a Flame Ionization Detector (FID).

-

Column: DB-624 capillary column (30 m x 0.32 mm i.d., 1.8 µm film thickness) or equivalent.

-

Ultrasonicator

Reagents:

-

Methanol (B129727), HPLC grade

-

This compound reference standard

Procedure:

-

Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution. Create a series of working standard solutions (e.g., 1-50 µg/mL) by diluting the stock solution with methanol.

-

Sample Preparation: Accurately weigh approximately 1 g of the homogenous sample into a 20-mL volumetric flask. Add 15 mL of methanol and ultrasonicate for 20 minutes. Dilute to volume with methanol. Filter the solution through a 0.45 µm membrane filter to obtain the final sample solution.

-

GC Analysis:

-

Injection: Inject 1 µL of the standard and sample solutions into the GC.

-

GC Operating Conditions:

-

Injector Temperature: 200°C

-

Detector Temperature: 250°C

-

Carrier Gas: Nitrogen at 5 mL/min

-

Oven Temperature Program: Initial 100°C for 1 min, ramp at 5°C/min to 180°C, hold for 3 min.

-

FID Gases: Hydrogen at 30 mL/min; Air at 300 mL/min.

-

-

-

Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration in the sample by comparing the peak area with a calibration curve generated from the standard solutions.

Caption: Workflow for the quantification of this compound.

Mechanism of Action

This compound belongs to the counter-irritant class of topical analgesics.[9] Its therapeutic effect is primarily derived from the salicylate moiety.

When applied topically, the compound penetrates the skin and is metabolized into salicylic acid.[10] The proposed mechanism of action is multifaceted:

-

Counter-Irritation: It induces a mild sensation of warmth or irritation on the skin. This sensation acts to distract the central nervous system from the underlying musculoskeletal pain signals.[10]

-

COX Inhibition: The active metabolite, salicylic acid, inhibits cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[10] These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[10] By reducing prostaglandin (B15479496) production, salicylic acid helps to diminish local inflammation and alleviate pain.[10] This action is similar to that of other nonsteroidal anti-inflammatory drugs (NSAIDs).[10]

-

Vasodilation: Topical application can cause local vasodilation, which increases blood flow to the affected area.[10] This may contribute to the sensation of warmth and potentially aid in the removal of inflammatory mediators.

Caption: Proposed mechanism of action for topical this compound.

References

- 1. This compound | C12H14O4 | CID 98017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. scbt.com [scbt.com]

- 4. This compound, 2217-35-8 [thegoodscentscompany.com]

- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. 2217-35-8(this compound) | Kuujia.com [kuujia.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. CN102267911A - Synthesis method of methyl salicylate - Google Patents [patents.google.com]

- 9. The pharmacology of topical analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Methyl Salicylate? [synapse.patsnap.com]

Synthesis of (Tetrahydrofuran-2-yl)methyl 2-hydroxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis pathway for (Tetrahydrofuran-2-yl)methyl 2-hydroxybenzoate, also known as tetrahydrofurfuryl salicylate (B1505791). The document details the underlying chemical principles, a comprehensive experimental protocol, and expected outcomes, tailored for professionals in the fields of chemical research and drug development.

Introduction and Synthesis Pathway

(Tetrahydrofuran-2-yl)methyl 2-hydroxybenzoate is an ester of salicylic (B10762653) acid and tetrahydrofurfuryl alcohol. Salicylates are a well-established class of compounds with significant therapeutic applications, primarily as anti-inflammatory and analgesic agents. The synthesis of novel salicylate esters is a key area of research for the development of new drug candidates with potentially improved efficacy, bioavailability, or safety profiles.

The principal synthesis route for (Tetrahydrofuran-2-yl)methyl 2-hydroxybenzoate is the Fischer-Speier esterification . This classic organic reaction involves the acid-catalyzed condensation of a carboxylic acid (salicylic acid) with an alcohol (tetrahydrofurfuryl alcohol). The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of one of the reactants (typically the alcohol) is used, and the water produced during the reaction is removed.

The overall reaction is as follows:

Salicylic Acid + Tetrahydrofurfuryl Alcohol ⇌ (Tetrahydrofuran-2-yl)methyl 2-hydroxybenzoate + Water

The mechanism involves the protonation of the carbonyl oxygen of salicylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. The nucleophilic oxygen of tetrahydrofurfuryl alcohol then attacks this carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the final ester product and regenerates the acid catalyst.

Caption: Fischer-Speier esterification pathway for the synthesis of the target compound.

Quantitative Data

The following tables summarize the key quantitative data for the reactants and the product, along with typical reaction conditions.

Table 1: Properties of Reactants and Product

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Salicylic Acid | C₇H₆O₃ | 138.12 | 211 | 1.44 |

| Tetrahydrofurfuryl Alcohol | C₅H₁₀O₂ | 102.13 | 178 | 1.05 |

| (Tetrahydrofuran-2-yl)methyl 2-hydroxybenzoate | C₁₂H₁₄O₄ | 222.24 | - | - |

Table 2: Proposed Reaction Parameters

| Parameter | Value |

| Molar Ratio (Salicylic Acid : Tetrahydrofurfuryl Alcohol) | 1 : 3 |

| Catalyst | p-Toluenesulfonic acid monohydrate |

| Catalyst Loading | 5 mol% (relative to salicylic acid) |

| Solvent | Toluene (B28343) |

| Reaction Temperature | 110-120 °C (Reflux) |

| Reaction Time | 4-6 hours |

| Theoretical Yield | Based on salicylic acid as the limiting reagent |

Experimental Protocol

This section provides a detailed methodology for the synthesis of (Tetrahydrofuran-2-yl)methyl 2-hydroxybenzoate.

Materials:

-

Salicylic acid

-

Tetrahydrofurfuryl alcohol

-

p-Toluenesulfonic acid monohydrate

-

Toluene

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Ethyl acetate (B1210297)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Column chromatography setup

Procedure:

-

Reaction Setup:

-

To a round-bottom flask equipped with a magnetic stir bar, add salicylic acid (1.0 eq), tetrahydrofurfuryl alcohol (3.0 eq), and p-toluenesulfonic acid monohydrate (0.05 eq).

-

Add toluene to the flask to facilitate azeotropic removal of water.

-

Assemble a Dean-Stark apparatus and a reflux condenser on top of the flask.

-

-

Esterification Reaction:

-

Heat the reaction mixture to reflux (approximately 110-120 °C) with vigorous stirring.

-

Monitor the progress of the reaction by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC).

-

Continue refluxing for 4-6 hours or until the reaction is complete (no more water is collected, and TLC shows consumption of salicylic acid).

-

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted salicylic acid), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica (B1680970) gel, using a mixture of hexane and ethyl acetate as the eluent.

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate them using a rotary evaporator to yield (Tetrahydrofuran-2-yl)methyl 2-hydroxybenzoate as a viscous oil or solid.

-

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.

-

¹H NMR: Expected signals include aromatic protons from the salicylate ring, a multiplet for the methine proton of the tetrahydrofuran (B95107) ring, and multiplets for the methylene (B1212753) protons of the tetrahydrofuran ring and the ester linkage.

-

¹³C NMR: Expected signals include carbons of the aromatic ring, the ester carbonyl carbon, and the carbons of the tetrahydrofuran ring.

-

FT-IR: Expected characteristic peaks include a broad O-H stretch from the phenolic hydroxyl group, C-H stretches, a C=O stretch from the ester, and C-O stretches.

Caption: Step-by-step experimental workflow for the synthesis and purification.

A Technical Guide to the Rubefacient Mechanism of Tetrahydrofurfuryl Salicylate

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tetrahydrofurfuryl salicylate (B1505791) (THFS) is a topical agent utilized for its rubefacient and analgesic properties in the management of musculoskeletal, joint, and soft-tissue pain. As a member of the salicylate family, its mechanism of action is understood to be multifaceted, involving a combination of neurosensory, vascular, and biochemical effects. Although direct experimental data on THFS is limited, its functional activity can be largely extrapolated from the well-documented mechanisms of other topical salicylates, particularly methyl salicylate. This technical guide synthesizes the available evidence to present a cohesive model of THFS's mechanism of action, focusing on three primary pathways: sensory neuron modulation via counter-irritation, localized vasodilation, and anti-inflammatory effects through prostaglandin (B15479496) synthesis inhibition. This document provides quantitative data from related compounds, details relevant experimental protocols, and visualizes key pathways to serve as a comprehensive resource for research and development professionals.

Core Mechanism: Counter-Irritation and Sensory Neuron Activation

The primary analgesic effect of rubefacients like THFS is attributed to the principle of "counter-irritation." This concept is explained by the Gate Control Theory of Pain, which posits that non-painful sensory information can "close the gate" to painful stimuli. Topical application of THFS induces a mild irritation and a sensation of warmth, which activates specific sensory nerve fibers.

Upon dermal application, THFS penetrates the epidermis and is believed to interact with and activate nociceptive sensory neurons. This activation is likely mediated through Transient Receptor Potential (TRP) channels, which are crucial for sensing temperature and chemical irritants.[1][2] Studies on the related compound, methyl salicylate, have demonstrated activity at TRPV1 (Transient Receptor Potential Vanilloid 1) and TRPA1 (Transient Receptor Potential Ankryin 1) channels.[1] Activation of these channels on C-fiber nociceptors leads to a localized sensation of burning or warmth, which competes with and overrides the underlying pain signals from the injured muscle or joint. This effectively masks the perception of pain.[1][2]

Physiological Effect: Vasodilation (Rubefacient Action)

The term "rubefacient" denotes the substance's ability to cause redness (rubor) of the skin. This is a direct result of localized vasodilation, an increase in the diameter of blood vessels, primarily capillaries and arterioles in the dermis.[1] The irritation of sensory neurons by THFS is thought to trigger an axon reflex, leading to the release of vasoactive neuropeptides. This increased cutaneous blood flow contributes to the sensation of warmth and may help in the removal of local pain mediators from the affected tissue.

While specific quantitative data for THFS is not available in the reviewed literature, a study on methyl salicylate provides a clear surrogate for the expected physiological effects.

Table 1: Cutaneous Effects of Topical Methyl Salicylate vs. Placebo

| Parameter | Time Point | Methyl Salicylate (Mean Change from Baseline) | Placebo (Mean Change from Baseline) |

|---|---|---|---|

| Skin Temperature (°C) | 5 min | -3.36 | -3.90 |

| 40 min | Significantly higher than placebo | - | |

| Skin Microcirculation (%) | 5 min (Peak) | +88.7% | -17.5% |

Data summarized from a study on the short-term effects of topical methyl salicylate.[3][4]

Biochemical Effect: Anti-inflammatory Action

Beyond its neurosensory effects, THFS possesses an anti-inflammatory mechanism common to all salicylates. As an ester of salicylic (B10762653) acid, THFS is readily hydrolyzed by esterase enzymes present in the skin to yield its active metabolites: tetrahydrofurfuryl alcohol and, more importantly, salicylic acid.[1][4][5]

Salicylic acid is a well-known non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[1][6] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins (B1171923), which are potent mediators of inflammation, pain, and fever.[6] By reducing the local synthesis of prostaglandins at the site of application, the salicylic acid derived from THFS can diminish the inflammatory response and directly reduce pain.

Quantitative Efficacy Data for Topical Salicylates

The clinical efficacy of topical rubefacients containing salicylates has been evaluated in systematic reviews. The primary outcome measure is often the Number Needed to Treat (NNT), which represents the number of patients who need to be treated for one to experience a beneficial outcome compared to a control.

Table 2: Clinical Efficacy of Salicylate-Containing Rubefacients

| Condition | Outcome Measure | NNT (95% Confidence Interval) | Evidence Quality |

|---|---|---|---|

| Acute Pain | ≥50% pain relief at ~7 days | 3.2 (2.4 to 4.9) | Very Low |

| Chronic Pain | ≥50% pain relief at ~14 days | 6.2 (4.0 to 13) | Very Low |

Data from a Cochrane review of placebo-controlled trials. The evidence is limited by the quality and size of available studies.[7][8][9]

Experimental Protocols for Evaluation

The evaluation of a topical rubefacient like THFS requires a combination of preclinical and clinical methodologies to quantify its physiological and therapeutic effects.

Preclinical/In Vitro Assessment:

-

Skin Permeation Studies: Using Franz diffusion cells with human or animal skin explants to quantify the percutaneous absorption and hydrolysis of THFS into salicylic acid. Samples from the receptor fluid are analyzed over time using High-Performance Liquid Chromatography (HPLC).[10][11]

-

Cell-Based Assays:

-

TRP Channel Activation: Utilizing cultured sensory neurons (e.g., dorsal root ganglion neurons) or cell lines expressing specific TRP channels (e.g., HEK293 cells transfected with TRPV1). Changes in intracellular calcium ([Ca²⁺]i) are measured via microfluorimetry (e.g., using Fura-2 AM) following application of THFS to assess channel activation.[12]

-

Prostaglandin Synthesis Inhibition: Using cell cultures (e.g., macrophages or fibroblasts) stimulated with an inflammatory agent (e.g., lipopolysaccharide). The concentration of prostaglandins (e.g., PGE₂) in the cell culture medium is measured by ELISA before and after treatment with THFS or its metabolite, salicylic acid.[13]

-

Clinical/In Vivo Assessment:

-

Vasodilation and Skin Temperature:

-

Laser Speckle Contrast Imaging (LSCI) or Laser Doppler Flowmetry (LDF): To non-invasively measure changes in cutaneous microvascular blood flow on the skin surface before and after application of a THFS formulation.[3]

-

Infrared Thermal Imaging: To map and quantify changes in skin surface temperature, providing a visual and quantitative measure of the warming effect.[3]

-

-

Sensory Testing:

-

Quantitative Sensory Testing (QST): To measure changes in thermal and pain detection thresholds at the application site.

-

Psychophysical Analysis: Using Likert scales for subjects to rate the intensity and quality of sensations (e.g., warmth, burning, comfort) over time.[14]

-

-

Analgesic Efficacy:

-

Randomized, Double-Blind, Placebo-Controlled Trials: The gold standard for clinical efficacy. Participants with a specific acute (e.g., muscle strain) or chronic (e.g., osteoarthritis) pain condition are randomized to receive a THFS formulation or a placebo.[7][8]

-

Pain Scores: Pain intensity is measured at baseline and at specified follow-up times (e.g., 7 days for acute, 14 days for chronic) using validated scales like the Visual Analog Scale (VAS) or Numeric Rating Scale (NRS).

-

Conclusion

The mechanism of action of Tetrahydrofurfuryl salicylate as a rubefacient is best understood as a synergistic combination of three distinct but interconnected processes. It provides analgesia primarily through a counter-irritant effect involving the activation of sensory neurons and TRP channels, which modulates pain perception at the spinal cord level. Concurrently, it induces localized vasodilation, leading to the characteristic rubefacient effects of skin warming and redness. Finally, upon hydrolysis in the skin to salicylic acid, it exerts a direct anti-inflammatory effect by inhibiting the COX-mediated synthesis of prostaglandins. While this model is strongly supported by evidence from the broader class of topical salicylates, there is a clear need for future research focused specifically on this compound to precisely delineate its unique pharmacological profile, receptor affinities, and metabolic fate in the skin.

References

- 1. What is the mechanism of Methyl Salicylate? [synapse.patsnap.com]

- 2. The pharmacology of topical analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Short-term cutaneous vasodilatory and thermosensory effects of topical methyl salicylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Short-term cutaneous vasodilatory and thermosensory effects of topical methyl salicylate [frontiersin.org]

- 5. Chemistry 211 Experiment 3 [home.miracosta.edu]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Topical rubefacients for acute and chronic pain in adults - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Salicylate‐containing rubefacients for acute and chronic musculoskeletal pain in adults - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. In vitro human skin absorption of ethyl salicylate, pentyl salicylate, and (Z)-3-hexenyl salicylate from topical formulations: Effects on permeation and distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Differential Activation and Desensitization of Sensory Neurons by Resiniferatoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Prostaglandin synthesis and release from cultured human trabecular-meshwork cells and scleral fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ijpbms.com [ijpbms.com]

Unraveling the Insecticidal Potential of Salicylate Compounds: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data on the Bioactivity of Salicylates Against Insects

Salicylic (B10762653) acid and its derivatives have demonstrated a range of effects on various insect species, from repellency and antifeedant activity to direct toxicity and synergistic effects with conventional insecticides. The following table summarizes key quantitative findings from available studies.

| Compound | Insect Species | Bioassay Type | Observed Effect | Quantitative Data |

| Methyl Salicylate (B1505791) | Trogoderma granarium (Khapra beetle) | Contact/Fumigation | Biocidal | LT50 of 7.40 hours at a dose of 1 mg[1] |

| Salicylic Acid Derivatives | Culicoides impunctatus (Biting midge) | Artificial membrane blood-feeding | Antifeedant/Repellent | Significant inhibition of feeding[2] |

| Salicylic Acid | Cotton pests (Aphis gossypii, Bemisia tabaci, Bollworms) | Field study | Minimal direct potency, enhances insecticide efficacy | When mixed with insecticides, potency was increased[3][4] |

| Methyl Salicylate | Myzus persicae (Peach potato aphid) | Clip cage bioassay | Reduced aphid survival | Significant reduction in the number of surviving aphids on treated plants[5] |

| Salicylic Acid | Spodoptera exigua (Beet armyworm) | Injection | Immunosuppression | Suppressed the expression of antimicrobial peptide genes[6] |

Experimental Protocols

The evaluation of the insecticidal and behavioral effects of salicylates involves a variety of established experimental protocols. Below are detailed methodologies cited in the literature.

1. Contact and Fumigation Bioassays:

This method is used to assess the direct biocidal effects of a compound.

-

Target Insect: Trogoderma granarium adults.[1]

-

Procedure: A specific dose (e.g., 1 mg) of the test compound (e.g., methyl salicylate) is applied to a filter paper or directly to the insect.[1] For fumigation, the compound is allowed to volatilize in a sealed container with the insects.

-

Data Collection: Mortality is recorded at regular intervals to determine the lethal time for 50% of the population (LT50).[1]

2. Artificial Membrane Blood-Feeding Assay:

This in vitro method is employed to evaluate the repellent and antifeedant properties of compounds against biting insects.

-

Apparatus: An artificial feeding system consisting of a blood reservoir covered by a membrane (e.g., Baudruche membrane).

-

Procedure: The test compound is applied to the membrane surface. Midges are allowed to feed through the membrane.

-

Data Collection: The number of insects that feed, the amount of blood ingested, and feeding inhibition rates are recorded and compared to a control group.[2][7]

3. Aphid Performance Bioassay:

This assay measures the effect of a compound on the survival and reproduction of aphids.

-

Target Insect: Myzus persicae (peach potato aphid).[5]

-

Procedure: Plants are treated with the test compound (e.g., methyl salicylate). A set number of aphids are confined to a leaf surface using a clip cage.

-

Data Collection: The number of surviving aphids and the number of offspring produced are counted after a specific period (e.g., 48 and 96 hours).[5]

4. Insect Immune Response Assay:

This protocol investigates the effect of a compound on the insect's immune system.

-

Target Insect: Spodoptera exigua larvae.[6]

-

Procedure: The test compound (e.g., salicylic acid) is injected into the insect larvae. The larvae are then challenged with bacteria (e.g., Escherichia coli).

-

Data Collection: After a set period, tissues such as the fat body are dissected, and the expression levels of antimicrobial peptide (AMP) genes are quantified using techniques like quantitative real-time PCR (qRT-PCR).[6]

Mechanism of Action: Signaling Pathways and Logical Relationships

While a specific signaling pathway for the direct insecticidal action of Tetrahydrofurfuryl salicylate is not yet elucidated, research on salicylic acid in plant-insect interactions points towards a multi-faceted mechanism of action. Salicylic acid is a key plant hormone involved in inducing plant defense responses.[8] Furthermore, studies suggest that salicylic acid can directly impact the insect's physiology.

Proposed Mechanism of Salicylic Acid-Induced Immunosuppression in Insects

One identified mechanism involves the suppression of the insect's immune system. Salicylic acid has been shown to interfere with the immune response of phytophagous insects, potentially making them more susceptible to pathogens.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. Repellent and antifeedant activity of salicylic acid and related compounds against the biting midge, Culicoides impunctatus (Diptera: Ceratopogonidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Exogenous Application of Methyl Salicylate Induces Defence in Brassica against Peach Potato Aphid Myzus persicae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Salicylic Acid, a Plant Hormone, Suppresses Phytophagous Insect Immune Response by Interrupting HMG-Like DSP1 [frontiersin.org]

- 7. bioone.org [bioone.org]

- 8. benchchem.com [benchchem.com]

The Pharmacological Profile of Tetrahydrofurfuryl Salicylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrofurfuryl salicylate (B1505791) (THFS) is a topical analgesic agent belonging to the salicylate class of drugs. It is utilized in over-the-counter preparations as a rubefacient and counter-irritant for the symptomatic relief of musculoskeletal, joint, and soft-tissue pain. Applied topically, THFS is hydrolyzed to its active metabolite, salicylic (B10762653) acid, which exerts anti-inflammatory and analgesic effects. This technical guide provides a comprehensive overview of the pharmacological profile of Tetrahydrofurfuryl salicylate, with a focus on its mechanism of action, pharmacokinetics, and pharmacodynamics, supported by available quantitative data and detailed experimental protocols.

Pharmacological Profile

Mechanism of Action

The primary mechanism of action of this compound involves its role as a prodrug to salicylic acid. Upon topical application, THFS penetrates the stratum corneum and is subsequently hydrolyzed by esterases present in the skin to form salicylic acid and tetrahydrofurfuryl alcohol.[1][2] Salicylic acid is a well-known non-steroidal anti-inflammatory drug (NSAID) that non-selectively inhibits the cyclooxygenase (COX) enzymes, COX-1 and COX-2.

By inhibiting COX enzymes, salicylic acid blocks the conversion of arachidonic acid into prostaglandins (B1171923) (PGs), specifically prostaglandins like PGE2, which are key mediators of inflammation, pain, and fever. The reduction in prostaglandin (B15479496) synthesis at the site of application leads to the observed analgesic and anti-inflammatory effects.

Furthermore, this compound itself, along with other salicylates, acts as a rubefacient and counter-irritant.[3][4][5] This action is believed to involve the irritation of sensory nerve endings, leading to a sensation of warmth and an increase in cutaneous blood flow (vasodilation).[6] This counter-irritation may alter or offset the perception of pain from underlying musculoskeletal structures served by the same nerves.

Pharmacokinetics

Absorption and Distribution

This compound is formulated for topical delivery, allowing for local drug action with minimized systemic exposure. As a salicylate ester, it is expected to penetrate the skin, a process that is influenced by the formulation vehicle. While specific quantitative data for the percutaneous absorption of THFS is limited, studies on analogous salicylate esters, such as methyl salicylate, provide valuable insights.

A study using in vivo cutaneous microdialysis in human volunteers demonstrated that topically applied methyl salicylate penetrates the dermis and subcutaneous tissue, with tissue concentrations of the active metabolite, salicylate, being approximately 30-fold higher than plasma concentrations.[7] This suggests that direct tissue penetration is a significant route of delivery, rather than redistribution from the systemic circulation.

Metabolism

Pharmacodynamics

The pharmacodynamic effects of this compound are primarily attributable to its active metabolite, salicylic acid, and its inherent properties as a rubefacient.

Anti-inflammatory and Analgesic Effects

The anti-inflammatory activity of salicylic acid has been quantified in various in vitro assays. It is important to note that while aspirin (B1665792) (acetylsalicylic acid) is a potent irreversible inhibitor of COX, salicylic acid is a weaker, reversible inhibitor.

Rubefacient and Counter-Irritant Effects

The rubefacient action of THFS results in localized vasodilation, leading to an increase in cutaneous blood flow and a sensation of warmth. This effect is a key component of its counter-irritant properties, which contribute to pain relief. While the direct vasodilatory effects of THFS have not been extensively quantified, studies on other topical salicylates demonstrate their ability to increase skin microcirculation.

Quantitative Pharmacological Data

Due to the limited availability of specific quantitative data for this compound, the following tables include data for its active metabolite, salicylic acid, and analogous compounds where relevant.

Table 1: In Vitro Anti-inflammatory Activity of Salicylic Acid

| Parameter | Assay System | Value | Reference |

| IC50 (PGE2 release) | IL-1β-induced human A549 cells | 5 µg/mL | [9] |

| IC50 (COX-2 activity) | IL-1β-induced human A549 cells (no exogenous arachidonic acid) | Concentration-dependent inhibition | [9] |

| IC50 (COX-2 activity) | IL-1β-induced human A549 cells (30 µM exogenous arachidonic acid) | >100 µg/mL | [9] |

Table 2: Clinical Efficacy of Topical Salicylates for Musculoskeletal Pain (Systematic Review Data)

| Condition | Outcome | Number Needed to Treat (NNT) vs. Placebo (95% CI) | Reference |

| Acute Pain | Clinical Success at ~7 days | 3.2 (2.4 to 4.9) | [3][4][5] |

| Chronic Pain | Clinical Success at ~14 days | 6.2 (4.0 to 13) | [3][4][5] |

Experimental Protocols

Detailed methodologies for key experiments relevant to the pharmacological assessment of this compound are provided below.

In Vitro COX Inhibition Assay (Colorimetric Method)

This protocol is adapted from commercially available COX inhibitor screening kits and measures the peroxidase activity of the COX enzyme.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme cofactor

-

Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

-

Arachidonic acid solution

-

Test compound (this compound/Salicylic acid) and known inhibitor (e.g., Celecoxib for COX-2)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of enzymes, heme, substrate, and arachidonic acid in assay buffer according to the manufacturer's instructions. Prepare serial dilutions of the test compound and control inhibitor.

-

Assay Plate Setup:

-

100% Initial Activity Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of diluted COX enzyme.

-

Inhibitor Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, 10 µL of diluted COX enzyme, and 10 µL of the test compound at various concentrations.

-

Background Wells: Add 160 µL of Assay Buffer and 10 µL of Heme.

-

-

Incubation: Gently shake the plate and incubate for 5 minutes at 25°C.

-

Reaction Initiation: Add 20 µL of the colorimetric substrate solution to all wells, followed by 20 µL of arachidonic acid solution to initiate the reaction.

-

Measurement: Immediately measure the absorbance at a specified wavelength (e.g., 590 nm for TMPD) in kinetic mode for 5-10 minutes.

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the 100% initial activity control. Plot percent inhibition versus log concentration and determine the IC50 value using a suitable nonlinear regression model.

In Vitro Skin Permeation Study (Franz Diffusion Cell)

This protocol describes the use of a Franz diffusion cell to assess the percutaneous absorption of a topical formulation.

Objective: To quantify the rate and extent of skin permeation of a test compound from a topical formulation.

Materials:

-

Franz diffusion cells

-

Excised human or animal (e.g., porcine) skin membrane

-

Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer if needed)

-

Test formulation containing this compound

-

High-performance liquid chromatography (HPLC) system for analysis

-

Water bath with magnetic stirrer

Procedure:

-

Skin Preparation: Thaw frozen skin and cut it into sections to fit the Franz diffusion cells. Mount the skin membrane between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor compartment.

-

Cell Assembly: Clamp the two compartments together and fill the receptor compartment with pre-warmed, degassed receptor solution. Place the cells in a water bath maintained at 32°C to ensure the skin surface temperature is physiological.

-

Dosing: Apply a finite dose of the test formulation evenly onto the surface of the skin in the donor compartment.

-

Sampling: At predetermined time intervals, withdraw an aliquot of the receptor solution for analysis and replace it with an equal volume of fresh, pre-warmed receptor solution.

-

Analysis: Analyze the concentration of the test compound and its metabolite(s) (e.g., salicylic acid) in the collected samples using a validated HPLC method.

-

Data Analysis: Calculate the cumulative amount of the compound permeated per unit area over time. Plot the cumulative amount permeated versus time to determine the steady-state flux (Jss) and the lag time (tL).

Measurement of Cutaneous Blood Flow (Laser Doppler Flowmetry)

This protocol outlines the use of Laser Doppler Flowmetry to quantify changes in skin microcirculation following the application of a topical agent.

Objective: To measure the vasodilatory effect of this compound by quantifying changes in cutaneous blood flow.

Materials:

-

Laser Doppler Flowmeter with a probe

-

Test formulation containing this compound

-

Placebo formulation

-

Data acquisition system

Procedure:

-

Subject Acclimatization: Allow the subject to rest in a temperature-controlled room for at least 20-30 minutes to achieve a stable baseline skin blood flow.

-

Baseline Measurement: Secure the Laser Doppler probe to the skin area of interest (e.g., forearm) and record baseline blood flow for a stable period (e.g., 5-10 minutes).

-

Topical Application: Apply a standardized amount of the test formulation and the placebo formulation to adjacent, marked areas of the skin.

-

Post-application Measurement: Continuously record the skin blood flow from both treated areas for a predetermined duration.

-

Data Analysis: Express the blood flow data as cutaneous vascular conductance (CVC = Laser Doppler flux / mean arterial pressure) to account for changes in blood pressure. Compare the change in CVC from baseline between the test and placebo sites to determine the vasodilatory effect of the test compound.

Conclusion

This compound is a topically active analgesic that exerts its therapeutic effects through a dual mechanism: hydrolysis to the anti-inflammatory agent salicylic acid and a direct counter-irritant/rubefacient action. While quantitative pharmacological data specific to THFS is sparse in the public domain, the well-established profile of salicylic acid and other topical salicylates provides a strong basis for understanding its clinical utility. Further research focusing on the specific percutaneous absorption kinetics, cutaneous metabolism, and quantified vasodilatory effects of THFS would be beneficial for optimizing its formulation and clinical application. The experimental protocols detailed in this guide provide a framework for conducting such investigations.

References

- 1. oaepublish.com [oaepublish.com]

- 2. researchgate.net [researchgate.net]

- 3. Salicylate‐containing rubefacients for acute and chronic musculoskeletal pain in adults - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Topical rubefacients for acute and chronic pain in adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Topical analgesics for acute and chronic pain in adults - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Topical penetration of commercial salicylate esters and salts using human isolated skin and clinical microdialysis studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Human Skin Drug Metabolism: Relationships between Methyl Salicylate Metabolism and Esterase Activities in IVPT Skin Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

CAS number 2217-35-8 physicochemical data

An In-depth Technical Guide to the Physicochemical Properties of Tetrahydrofurfuryl Salicylate (B1505791) (CAS Number: 2217-35-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical data for Tetrahydrofurfuryl salicylate, registered under CAS number 2217-35-8. The information is presented in a structured format to facilitate easy access and comparison for research, development, and quality control purposes.

Chemical Identity

The compound associated with CAS number 2217-35-8 is this compound. Initial searches may reveal conflicting information, erroneously linking this CAS number to other compounds. However, authoritative chemical databases confirm the identity as this compound.[1][2][3][4]

Synonyms: (Tetrahydro-2-furanyl)methyl 2-hydroxybenzoate, Thurfyl Salicylate, Salicylic (B10762653) acid, tetrahydrofurfuryl ester.[1][4]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding the compound's behavior in various experimental and formulation settings.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₄O₄ | [1][2][3][5][6] |

| Molecular Weight | 222.24 g/mol | [1][3][5][6] |

| Appearance | Solid powder | [1] |

| Boiling Point | 334.00 to 335.00 °C (at 760 mm Hg, estimated) | [2] |

| Flash Point | 126.40 °C (Tagliabue Closed Cup, estimated) | [2] |

| logP (o/w) | 2.600 (estimated) | [2] |

| Water Solubility | 272.7 mg/L at 25 °C (estimated) | [2] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Rotatable Bond Count | 4 | [3] |

| Topological Polar Surface Area | 55.8 Ų | [1][3] |

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are crucial for reproducibility and validation of data. Below are representative protocols for the synthesis of a salicylate ester and the determination of its boiling point and solubility.

Synthesis of a Salicylate Ester (Fischer Esterification)

This protocol describes a general method for the synthesis of a salicylate ester, analogous to the production of this compound, through Fischer esterification.

Materials:

-

Salicylic acid

-

Tetrahydrofurfuryl alcohol

-

Concentrated sulfuric acid (catalyst)

-

Dichloromethane (B109758) (or other suitable organic solvent)

-

5% Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Beaker

-

Heating mantle

-

Magnetic stirrer and stir bar

Procedure:

-

In a round-bottom flask, dissolve salicylic acid in an excess of tetrahydrofurfuryl alcohol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is typically carried out for several hours to reach equilibrium.

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Add dichloromethane to extract the ester and wash the organic layer with water.

-

Neutralize any remaining acid by washing the organic layer with a 5% sodium bicarbonate solution until effervescence ceases.

-

Wash the organic layer again with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by distillation or chromatography.

Determination of Boiling Point

The boiling point is a critical physical constant for the characterization of a liquid.

Apparatus:

-

Thiele tube or other suitable heating apparatus

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Sample of this compound

Procedure:

-

Place a small amount of the purified this compound into the small test tube.

-

Invert the capillary tube (sealed end up) and place it in the test tube with the sample.

-

Attach the test tube to a thermometer.

-

Place the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heat the Thiele tube gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Water Solubility

This protocol provides a general method to determine the solubility of an organic compound in water.

Materials:

-

This compound

-

Distilled water

-

Small test tubes

-

Vortex mixer or shaker

-

Analytical balance

Procedure:

-

Accurately weigh a small amount of this compound and place it in a test tube.

-

Add a known volume of distilled water to the test tube.

-

Vigorously agitate the mixture using a vortex mixer or shaker for a set period to ensure equilibrium is reached.

-

Allow the mixture to stand and for any undissolved solid to settle.

-

Carefully extract a known volume of the supernatant (the clear liquid on top).

-

Analyze the concentration of the dissolved this compound in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

-

The solubility is then calculated and typically expressed in mg/L or g/100mL.

Mandatory Visualizations

Experimental Workflow: Synthesis of a Salicylate Ester

The following diagram illustrates the key steps in the synthesis of a salicylate ester via Fischer esterification.

Caption: Workflow for the synthesis of this compound.

References

- 1. This compound | C12H14O4 | CID 98017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 2217-35-8 [thegoodscentscompany.com]

- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. medkoo.com [medkoo.com]

- 6. scbt.com [scbt.com]

Spectroscopic Analysis of Tetrahydrofurfuryl Salicylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Tetrahydrofurfuryl salicylate (B1505791), a compound of interest in various chemical and pharmaceutical applications. The document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for these analytical techniques.

Introduction

Tetrahydrofurfuryl salicylate (CAS No. 2217-35-8) is an ester of salicylic (B10762653) acid and tetrahydrofurfuryl alcohol.[1][2][3] Its molecular formula is C₁₂H₁₄O₄, with a molecular weight of 222.24 g/mol and an exact mass of 222.08920892 Da.[1] Spectroscopic analysis is crucial for the structural elucidation and quality control of this compound. This guide will delve into the theoretical and practical aspects of its analysis using NMR, IR, and MS.

Predicted Spectroscopic Data

Due to the limited availability of published spectra for this compound, the following data tables are based on the analysis of its constituent functional groups: the salicylate moiety and the tetrahydrofurfuryl group.

The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons of the salicylate ring and the aliphatic protons of the tetrahydrofurfuryl group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenolic -OH | ~10.8 | Singlet (broad) | 1H |

| Aromatic (Salicylate) | 6.8 - 7.9 | Multiplets | 4H |

| -O-CH₂- (ester) | ~4.3 | Doublet | 2H |

| -CH- (tetrahydrofuran) | ~4.1 | Multiplet | 1H |

| -O-CH₂- (tetrahydrofuran) | 3.7 - 3.9 | Multiplets | 2H |

| -CH₂-CH₂- (tetrahydrofuran) | 1.6 - 2.1 | Multiplets | 4H |

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.

The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~170 |

| Aromatic C-O | ~161 |

| Aromatic C (quaternary) | ~112 |

| Aromatic C-H | 117 - 136 |

| -O-CH₂- (ester) | ~69 |

| -CH- (tetrahydrofuran) | ~77 |

| -O-CH₂- (tetrahydrofuran) | ~68 |

| -CH₂- (tetrahydrofuran) | 25 - 29 |

Note: These are estimated chemical shifts and can be influenced by the solvent and spectrometer frequency.

The IR spectrum of this compound will be characterized by the vibrational frequencies of its functional groups.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Phenolic O-H stretch | 3200 - 3600 | Broad |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Aliphatic C-H stretch | 2850 - 2960 | Medium |

| Ester C=O stretch | 1680 - 1710 | Strong |

| Aromatic C=C stretch | 1450 - 1600 | Medium |

| C-O stretch (ester & ether) | 1050 - 1300 | Strong |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [M]⁺ | 222 | Molecular Ion |

| [M - C₅H₉O]⁺ | 138 | Loss of the tetrahydrofurfuryloxy radical |

| [C₇H₅O₃]⁺ | 137 | Salicyloyl cation |

| [C₇H₆O₂]⁺ | 122 | Loss of CO from the salicyloyl cation |

| [C₅H₉O]⁺ | 85 | Tetrahydrofurfuryl cation |

| [C₄H₇]⁺ | 55 | Fragmentation of the tetrahydrofurfuryl ring |

Note: The fragmentation pattern can vary depending on the ionization technique used.

Experimental Protocols

The following are generalized experimental protocols for obtaining high-quality spectroscopic data for organic compounds like this compound.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.

-

-

Sample Preparation:

-

Neat Liquid: Place a drop of liquid this compound between two KBr or NaCl plates to form a thin film.

-

Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, carbon tetrachloride) and place it in a liquid cell.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or solvent).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically subtract the background to produce the final spectrum.

-

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as methanol (B129727) or acetonitrile.

-

Instrumentation: A variety of mass spectrometers can be used, such as those equipped with Electron Ionization (EI) or Electrospray Ionization (ESI) sources.

-

Data Acquisition:

-

Introduce the sample into the ion source. For EI, the sample is typically introduced via a direct insertion probe or a gas chromatograph. For ESI, the sample is infused directly or via a liquid chromatograph.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation of the molecular ion.

-

Visualization of the Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

References

Review of Tetrahydrofurfuryl salicylate in dermatological formulations

An In-depth Technical Guide to Tetrahydrofurfuryl Salicylate (B1505791) in Dermatological Formulations

Abstract

Tetrahydrofurfuryl salicylate (THFS) is a salicylate ester utilized in topical formulations for its analgesic and anti-inflammatory properties. As a member of the salicylate family, its mechanism of action is primarily associated with its hydrolysis to salicylic (B10762653) acid within the skin, which subsequently modulates key inflammatory pathways. This includes the suppression of prostaglandin (B15479496) synthesis via inhibition of cyclooxygenase-2 (COX-2) expression and the downregulation of pro-inflammatory cytokines through the inhibition of the NF-κB signaling pathway. Additionally, like other topical salicylates, it functions as a counter-irritant, inducing localized vasodilation and a warming sensation that helps to mask musculoskeletal pain. The percutaneous absorption of salicylates is highly dependent on the formulation's vehicle and concentration, with studies on analogous compounds showing absorption rates ranging from approximately 9% to 25% of the applied dose. This guide provides a comprehensive review of the chemical properties, mechanisms of action, pharmacokinetics, and safety profile of THFS, supported by quantitative data and detailed experimental protocols relevant to its study in dermatological applications.

Introduction

This compound (THFS) is an organic compound belonging to the salicylate class of drugs. It is the ester formed from salicylic acid and tetrahydrofurfuryl alcohol. Historically, topical salicylates have been a cornerstone in the management of localized pain and inflammation, from minor aches to symptoms associated with arthritis. THFS is formulated in creams and rubs, such as the discontinued (B1498344) Transvasin Heat Rub Cream, to leverage these effects directly at the site of discomfort[1]. Upon topical application, THFS penetrates the stratum corneum and is hydrolyzed in the dermal and subcutaneous tissues to its active metabolite, salicylic acid[2][3]. This local delivery mechanism is intended to maximize therapeutic effects in the target tissue while minimizing systemic exposure and associated side effects. This technical guide serves as a resource for researchers and drug development professionals, consolidating the current understanding of THFS and providing the technical details necessary for its evaluation in dermatological and transdermal formulations.

Chemical and Physical Properties

The fundamental characteristics of THFS are essential for formulation development, defining its solubility, stability, and compatibility with other excipients.

| Property | Value | Reference(s) |

| IUPAC Name | oxolan-2-ylmethyl 2-hydroxybenzoate | [4][5] |

| Synonyms | Thurfyl salicylate, (Tetrahydro-2-furanyl)methyl 2-hydroxybenzoate | [4][5] |

| CAS Number | 2217-35-8 | [4][6] |

| Molecular Formula | C₁₂H₁₄O₄ | [4][5][6] |

| Molecular Weight | 222.24 g/mol | [4][5][6] |

| Boiling Point (est.) | 334.00 to 335.00 °C @ 760.00 mm Hg | [7] |

| Water Solubility (est.) | 272.7 mg/L @ 25 °C | [7] |

| logP (o/w) (est.) | 2.600 | [7] |

Mechanism of Action

The therapeutic effects of this compound are multifaceted, combining counter-irritant action with anti-inflammatory activity derived from its active metabolite, salicylic acid.

3.1 Counter-Irritation and Vasodilation When applied topically, THFS acts as a rubefacient, inducing mild irritation and localized vasodilation of cutaneous blood vessels[2][8]. This increase in blood flow produces a sensation of warmth that competes with and masks underlying pain signals, a mechanism known as counter-irritation[2][3]. This process is thought to involve the activation of thermosensitive Transient Receptor Potential (TRP) channels[3][8].

3.2 Anti-Inflammatory Signaling Pathways Upon penetrating the skin, THFS is metabolized into salicylic acid, which exerts potent anti-inflammatory effects through two primary pathways[2][3].

-

Inhibition of Prostaglandin Synthesis: Salicylic acid suppresses the expression of the cyclooxygenase-2 (COX-2) gene. COX-2 is a critical enzyme responsible for converting arachidonic acid into pro-inflammatory prostaglandins (B1171923) at sites of inflammation. By reducing COX-2 levels, salicylic acid effectively decreases the production of these inflammatory mediators, thereby reducing swelling, redness, and pain[3][9][10][11].

-

Inhibition of the NF-κB Pathway: Salicylic acid can inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway[10][11]. NF-κB is a key transcription factor that controls the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and various interleukins. Its inhibition leads to a broad downregulation of the inflammatory response[10][11].

Caption: Anti-inflammatory signaling pathways modulated by salicylic acid.

Pharmacokinetics: Percutaneous Absorption

While specific pharmacokinetic data for THFS is limited, extensive research on other topical salicylates provides a strong basis for understanding its absorption profile. The vehicle, drug concentration, and skin condition are critical determinants of penetration. After application, the salicylate ester must partition from the vehicle into the stratum corneum, diffuse through it, and then enter the viable epidermis and dermis, where it can be hydrolyzed and exert its effect or be absorbed into systemic circulation.

| Compound / Formulation | Applied Dose / Area | % of Applied Dose Absorbed (Mean ± SD) | Study Conditions / Population | Reference(s) |

| Methyl Salicylate | Not Specified | 12 - 20% | General estimate | [2] |

| Salicylic Acid 5% (Ointment A) | 500 mg / 600 cm² | 9.3 ± 3.8% | Healthy volunteers (n=9) | [12][13] |

| Salicylic Acid 5% (in Petrolatum) | 500 mg / 600 cm² | 25.1 ± 8.5% | Healthy volunteers (n=9) | [12][13] |

| Salicylic Acid 10% (in Petrolatum) | 1000 mg / 600 cm² | 20.2 ± 7.7% | Healthy volunteers (n=9) | [12][13] |

| Ethyl Salicylate 0.5% (Cream) | 25 µg/cm² | 12.0 ± 1.0% (unoccluded) | In vitro human skin | [14] |

| Ethyl Salicylate 0.5% (Cream) | 25 µg/cm² | 24.7 ± 1.3% (occluded) | In vitro human skin | [14] |

Clinical Efficacy and Applications

THFS is indicated for the temporary relief of minor aches and pains of muscles and joints. Clinical data on THFS itself is scarce, but large-scale studies on similar topical salicylate formulations demonstrate their efficacy in pain management. A multicenter, real-world study on a compound methyl salicylate liniment provides valuable insight into the expected performance.

| Parameter | Baseline (Mean ± SD) | Day 7 ± 1 (Mean ± SD) | Result / Efficacy Rate | Population | Reference(s) |

| Visual Analog Scale (VAS) Score | 5.34 ± 1.58 | 2.79 ± 2.01 | Significant pain reduction (p < 0.0001) | 3,536 subjects with soft tissue pain | [15] |

| Overall Pain Relief Rate | N/A | 47.11% ± 23.13% | N/A | 3,536 subjects with soft tissue pain | [15] |

| Overall Efficacy (Effective Rate) | N/A | N/A | 78.31% (2,769 of 3,536 subjects experienced effective pain relief) | 3,536 subjects with soft tissue pain | [15] |

| Subgroup Efficacy (No other analgesics) | N/A | N/A | 78.75% (2,612 of 3,317 subjects experienced effective pain relief) | 3,317 subjects with soft tissue pain | [16] |

Safety and Toxicology Profile

Topical salicylates are generally well-tolerated. The primary safety concerns are local skin reactions and, in cases of excessive use over large areas, the potential for systemic salicylate toxicity.

| Endpoint / Parameter | Observation | Comments | Reference(s) |

| Adverse Drug Reactions (ADRs) | 1.41% of subjects (50 out of 3,536) experienced an ADR in a large real-world study of a compound methyl salicylate product. | The vast majority of ADRs were mild. No new or severe adverse reactions were identified. | [15][16] |

| Common Local ADRs | - Local pruritus (0.48%)- Burning sensation at application site (0.28%)- Irritation at application site (0.20%) | These reactions are consistent with the counter-irritant mechanism of action. | [15] |

| Systemic Toxicity | Mild salicylate toxicity (tinnitus, dizziness, nausea) can occur at systemic plasma levels as low as 12.2 mg/dL. | Systemic toxicity from proper topical use is rare. Risk increases with use on broken skin, application of heat, or use over large surface areas. Clinical trials with topical patches did not produce systemic levels high enough to cause toxicity.[17] | [17] |

Key Experimental Methodologies

The evaluation of topical formulations like those containing THFS relies on standardized in vitro and in vivo methods. The In Vitro Permeation Test (IVPT) is a cornerstone for assessing percutaneous absorption.

7.1 In Vitro Permeation Test (IVPT) Protocol The IVPT is used to measure the rate and extent of a drug's absorption through the skin. It is a critical tool for formulation optimization and for demonstrating bioequivalence for generic topical products[18][19]. The protocol generally follows FDA guidance[19][20].

Objective: To quantify the percutaneous absorption and skin distribution of THFS from a given formulation.

Materials:

-

Franz or Bronaugh-type vertical diffusion cells.

-

Excised human skin, dermatomed to a consistent thickness (e.g., 500 µm).

-

Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer if needed), validated for drug stability and solubility.

-

The test formulation containing THFS.

-

Validated analytical method (e.g., HPLC-MS/MS) for quantifying THFS and its metabolite, salicylic acid.

Methodology:

-

Skin Preparation: Thaw frozen human skin and cut sections to fit the diffusion cells. Mount the skin on the cells with the stratum corneum facing the donor compartment.

-

Barrier Integrity Test: Qualify each skin section to ensure the stratum corneum barrier is intact. This can be done by measuring transepidermal water loss (TEWL) or electrical resistance.

-

Equilibration: Equilibrate the mounted skin with receptor solution in the receptor compartment for a set period. Maintain a constant temperature (e.g., 32°C) at the skin surface.

-

Dosing: Apply a finite dose of the test formulation (e.g., 5-10 mg/cm²) evenly onto the skin surface in the donor compartment.

-

Sampling: At predetermined time points (e.g., 2, 4, 8, 12, 24 hours), collect the entire volume of the receptor solution and replace it with fresh, pre-warmed solution.

-

Mass Balance: At the end of the experiment (e.g., 24 hours), dismantle the setup.

-

Wash the skin surface to recover the unabsorbed formulation.

-

Separate the epidermis from the dermis.

-

Extract the drug from the epidermis, dermis, and receptor solution samples.

-

-

Analysis: Quantify the concentration of THFS and salicylic acid in all collected samples using the validated analytical method.

-

Data Reporting: Calculate the cumulative amount of drug permeated into the receptor fluid over time and plot it against time. Determine the flux (J) and permeability coefficient (Kp). Report the distribution of the drug in different skin layers.

Caption: Workflow for an In Vitro Permeation Test (IVPT) study.

Conclusion

This compound remains a relevant molecule in the field of topical drug delivery for localized pain and inflammation. Its efficacy is rooted in the well-established mechanisms of counter-irritation and the anti-inflammatory actions of its active metabolite, salicylic acid, which modulates both the COX-2 and NF-κB pathways. The development of effective and safe dermatological formulations containing THFS requires a thorough understanding of its physicochemical properties and percutaneous absorption kinetics, which are heavily influenced by the choice of vehicle. While direct clinical data for THFS is limited, evidence from analogous salicylate compounds demonstrates significant clinical efficacy and a favorable safety profile characterized by infrequent and mild local adverse events. The experimental protocols outlined, particularly the IVPT, provide a robust framework for the preclinical evaluation and optimization of novel THFS-based formulations. Future research should focus on generating specific pharmacokinetic and clinical data for THFS to further solidify its therapeutic role.

References

- 1. medicines.org.uk [medicines.org.uk]

- 2. Topical salicylates (Chapter 103) - The Essence of Analgesia and Analgesics [cambridge.org]

- 3. What is the mechanism of Methyl Salicylate? [synapse.patsnap.com]

- 4. This compound | C12H14O4 | CID 98017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. scbt.com [scbt.com]

- 7. This compound, 2217-35-8 [thegoodscentscompany.com]

- 8. Frontiers | Short-term cutaneous vasodilatory and thermosensory effects of topical methyl salicylate [frontiersin.org]

- 9. nbinno.com [nbinno.com]

- 10. us.typology.com [us.typology.com]

- 11. uk.typology.com [uk.typology.com]

- 12. Percutaneous absorption of salicylic acid in man after topical administration of three different formulations. [fredi.hepvs.ch]

- 13. researchgate.net [researchgate.net]

- 14. In vitro human skin absorption of ethyl salicylate, pentyl salicylate, and (Z)-3-hexenyl salicylate from topical formulations: Effects on permeation and distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Safety and efficacy of compound methyl salicylate liniment for topical pain: A multicenter real-world study in China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Safety and efficacy of compound methyl salicylate liniment for topical pain: A multicenter real-world study in China [frontiersin.org]

- 17. fda.gov [fda.gov]

- 18. permegear.com [permegear.com]

- 19. In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs | FDA [fda.gov]

- 20. fda.gov [fda.gov]

Methodological & Application

Tetrahydrofurfuryl Salicylate: Application Notes and Protocols for Advanced Topical Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Tetrahydrofurfuryl salicylate (B1505791) (THFS) for use in topical drug delivery systems. This document details the physicochemical properties of THFS, its proposed mechanism as a penetration enhancer, and protocols for formulation, in vitro evaluation, and characterization of its effects on the skin barrier.

Introduction to Tetrahydrofurfuryl Salicylate (THFS)

This compound (THFS) is an ester of salicylic (B10762653) acid and tetrahydrofurfuryl alcohol. Its chemical structure combines the keratolytic and anti-inflammatory properties of salicylates with the solvent characteristics of a tetrahydrofurfuryl group. This unique combination makes THFS a promising candidate for use as a penetration enhancer in topical and transdermal drug delivery systems, facilitating the passage of active pharmaceutical ingredients (APIs) through the stratum corneum, the primary barrier of the skin.[1]

Chemical Properties of this compound:

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₄O₄ | [2] |

| Molecular Weight | 222.24 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | |

| Solubility | Lipophilic | |

| CAS Number | 2217-35-8 | [2] |

Proposed Mechanism of Action as a Penetration Enhancer